Cas no 1865174-43-1 (N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide)

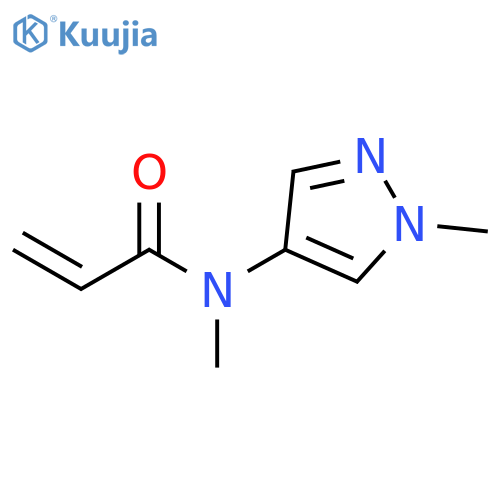

1865174-43-1 structure

商品名:N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide

CAS番号:1865174-43-1

MF:C8H11N3O

メガワット:165.192441225052

MDL:MFCD30729178

CID:5457591

PubChem ID:130720481

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide 化学的及び物理的性質

名前と識別子

-

- EN300-2529759

- N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide

- Z1938278504

- 1865174-43-1

- N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide

-

- MDL: MFCD30729178

- インチ: 1S/C8H11N3O/c1-4-8(12)11(3)7-5-9-10(2)6-7/h4-6H,1H2,2-3H3

- InChIKey: YHQADPIMDWCCCD-UHFFFAOYSA-N

- ほほえんだ: C(N(C)C1=CN(C)N=C1)(=O)C=C

計算された属性

- せいみつぶんしりょう: 165.090211983g/mol

- どういたいしつりょう: 165.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.07±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 255.1±13.0 °C(Predicted)

- 酸性度係数(pKa): 2.30±0.10(Predicted)

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2529759-0.05g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 95% | 0.05g |

$647.0 | 2024-06-19 | |

| 1PlusChem | 1P0297PR-5g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 90% | 5g |

$2825.00 | 2023-12-19 | |

| Enamine | EN300-2529759-0.5g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 95% | 0.5g |

$739.0 | 2024-06-19 | |

| Enamine | EN300-2529759-0.25g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 95% | 0.25g |

$708.0 | 2024-06-19 | |

| Enamine | EN300-2529759-2.5g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 95% | 2.5g |

$1509.0 | 2024-06-19 | |

| 1PlusChem | 1P0297PR-100mg |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 90% | 100mg |

$900.00 | 2023-12-19 | |

| 1PlusChem | 1P0297PR-250mg |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 90% | 250mg |

$937.00 | 2023-12-19 | |

| 1PlusChem | 1P0297PR-1g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 90% | 1g |

$1014.00 | 2023-12-19 | |

| 1PlusChem | 1P0297PR-50mg |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 90% | 50mg |

$862.00 | 2023-12-19 | |

| Enamine | EN300-2529759-10g |

N-methyl-N-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide |

1865174-43-1 | 90% | 10g |

$3315.0 | 2023-09-14 |

N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1865174-43-1 (N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬